Stereochemical Identity: 1-(2-Thienyl)ethanone Oxime Exists as a Z/E Mixture, Distinguishing It from Pure E-Configured 2-Acetylfuran Oxime and Pure Z-Configured 2-Acetylpyrrole Oxime
X-ray single-crystal diffraction and ¹H NMR analyses of three homologous five-membered heterocyclic ketoximes revealed that 2-acetylthiophene oxime (the parent compound class of the target molecule) is identified as a mixture of Z- and E-isomers in the solid state and in solution. In contrast, under identical synthetic and crystallization conditions, 2-acetylpyrrole oxime exists exclusively as the Z-type geometric isomer, and 2-acetylfuran oxime exists exclusively as the E-isomer . This fundamental stereochemical difference arises from heteroatom-dependent electronic and steric effects that dictate the relative stability of oxime configurations .
| Evidence Dimension | Solid-state and solution stereochemical configuration |
|---|---|
| Target Compound Data | Mixture of Z- and E-isomers |
| Comparator Or Baseline | Comparator 1: 2-Acetylpyrrole oxime (exclusively Z-isomer); Comparator 2: 2-Acetylfuran oxime (exclusively E-isomer) |
| Quantified Difference | Target compound: Z/E mixture; Comparator 1: 100% Z; Comparator 2: 100% E |
| Conditions | X-ray single-crystal diffraction and ¹H NMR spectroscopy (CDCl₃); compounds synthesized by condensation of corresponding 2-acetyl heterocycles with hydroxylamine hydrochloride |
Why This Matters
The Z/E isomeric mixture of the thiophene derivative confers distinct metal-coordination geometry and hydrogen-bonding networks compared to the pure E-configured furan analog or pure Z-configured pyrrole analog, directly impacting ligand performance in catalysis and the stereochemical outcomes of subsequent derivatization reactions.
